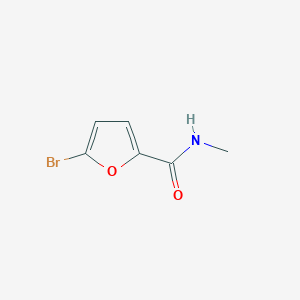

5-bromo-N-methylfuran-2-carboxamide

Descripción

Significance of Furan-2-carboxamide Derivatives in Medicinal and Synthetic Chemistry

Furan-2-carboxamide derivatives represent a critical class of organic compounds that have demonstrated a wide spectrum of biological activities, making them a cornerstone in the field of medicinal chemistry. researchgate.netutripoli.edu.ly The incorporation of the furan (B31954) nucleus is a recognized strategy in drug discovery, with the resulting derivatives exhibiting properties ranging from antibacterial and antifungal to anti-inflammatory and anticancer. researchgate.netutripoli.edu.lywisdomlib.orgijabbr.com The versatility of the furan scaffold allows for a diverse range of chemical modifications, enabling the synthesis of numerous novel chemotherapeutic agents. researchgate.netutripoli.edu.ly Even minor changes to the substitution pattern on the furan ring can lead to significant alterations in biological activity, highlighting the importance of this structural motif. utripoli.edu.ly

The furan ring itself, an aromatic five-membered heterocycle containing an oxygen atom, imparts unique physicochemical properties to the molecules it is a part of. researchgate.netijabbr.comwikipedia.org Its electron-rich nature and potential for hydrogen bonding can enhance the pharmacokinetic profile of a drug candidate, including its solubility and bioavailability. researchgate.netijabbr.com This has led to the development of various furan-containing drugs, such as ranitidine (B14927) for the treatment of peptic ulcers and ceftiofur, an antibacterial agent. wisdomlib.orgijabbr.comjnao-nu.com

Role of Halogenation (Bromine) in Furan Chemistry and Bioactivity

The introduction of halogen atoms, particularly bromine, onto the furan ring is a key strategy for modulating the biological activity of furan derivatives. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of a bromine atom, as seen in 5-bromo-N-methylfuran-2-carboxamide, can enhance the compound's potency and selectivity.

Research has shown that brominated furans and related compounds, such as brominated furanones, can exhibit potent biological effects, including the inhibition of biofilm formation in bacteria. nih.gov The position of the bromine atom on the furan ring is crucial. For instance, the bromination of the furan ring in certain natural products has been shown to be critical for their insecticidal activity. nih.govresearchgate.net The synthesis of monobrominated furan derivatives requires carefully controlled, mild reaction conditions due to the high reactivity of the furan ring towards bromine. ijabbr.com

Historical Overview of Furan-Containing Heterocycles in Academic Research

The study of furan-containing heterocycles has a rich history dating back to the late 18th and early 19th centuries. The first furan derivative to be described was 2-furoic acid in 1780. utripoli.edu.lywikipedia.org This was followed by the reporting of furfural (B47365) in 1831, a compound derived from agricultural byproducts like corn cobs and oat hulls. britannica.comresearchgate.netderpharmachemica.com Furan itself was first prepared in 1870. wikipedia.org

Initially, research focused on the isolation and characterization of these compounds from natural sources. researchgate.net However, the realization of their potential applications in various fields, including as solvents and chemical intermediates, spurred the development of synthetic methods. jnao-nu.combritannica.com The discovery that many sugars exist in a furanose form, possessing a tetrahydrofuran (B95107) ring system, further solidified the importance of furans in biological systems. britannica.com Over the years, the focus of furan research has shifted towards their medicinal applications, with countless studies exploring the synthesis and biological evaluation of novel furan derivatives. utripoli.edu.lyresearchgate.net

Research Gaps and Future Perspectives for Bromo-Furan-2-carboxamides

Despite the extensive research into furan derivatives, specific areas within the sub-class of bromo-furan-2-carboxamides remain underexplored. While the synthesis and antibacterial activities of some N-aryl substituted bromo-furan-2-carboxamides have been investigated, a comprehensive understanding of the structure-activity relationships (SAR) for a wider range of derivatives is still lacking. nih.govmdpi.com

Future research should focus on the following areas:

Diversity-Oriented Synthesis: The development of efficient synthetic methodologies to create a diverse library of 5-bromo-N-alkyl/aryl-furan-2-carboxamides will be crucial for a thorough exploration of their biological potential. nih.gov

Expanded Biological Screening: Beyond antibacterial activity, these compounds should be screened against a broader range of biological targets, including fungal strains, viruses, and various cancer cell lines, to uncover new therapeutic applications. ontosight.aiontosight.aiontosight.airesearchgate.net

Mechanistic Studies: For compounds that exhibit significant biological activity, detailed mechanistic studies are needed to understand their mode of action at the molecular level. This knowledge is vital for lead optimization and rational drug design.

Computational Modeling: The use of computational tools, such as molecular docking and MD simulations, can aid in predicting the binding affinities of these compounds to their biological targets and help in the design of more potent analogs. nih.govmdpi.com

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and its related derivatives, paving the way for the development of novel and effective therapeutic agents.

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-N-methylfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-8-6(9)4-2-3-5(7)10-4/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUCVHLODHSPLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428704 | |

| Record name | 5-bromo-N-methylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31136-78-4 | |

| Record name | 5-bromo-N-methylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 5 Bromo N Methylfuran 2 Carboxamide and Its Analogues

Direct Synthesis Approaches

Direct synthesis approaches for 5-bromo-N-methylfuran-2-carboxamide and its analogues primarily involve forming the core amide bond or introducing the bromine substituent at a key stage. These methods are often favored for their efficiency and convergence.

Amidation Reactions of 5-Bromofuran-2-carboxylic Acid Derivatives

The most common and direct route to this compound involves the formation of an amide bond between a 5-bromofuran-2-carboxylic acid precursor and methylamine (B109427). This transformation can be achieved through several protocols, each with distinct advantages concerning reactivity and substrate scope.

The direct condensation of 5-bromofuran-2-carboxylic acid with methylamine is a straightforward approach. However, the acid-base reaction between the carboxylic acid and the amine forms a thermally stable and unreactive ammonium (B1175870) carboxylate salt. encyclopedia.pub To overcome this, the reaction typically requires high temperatures to drive off water or the use of specialized coupling agents that activate the carboxylic acid. researchgate.net Various modern coupling reagents have been developed to facilitate this transformation under milder conditions, improving yields and functional group tolerance.

Table 1: Direct Amidation with Coupling Agents

| Reactant 1 | Reactant 2 | Coupling Agent | Solvent | General Conditions |

|---|

A highly reliable and frequently used method to synthesize the target amide is through the corresponding acyl chloride. 5-bromofuran-2-carboxylic acid is first converted to the more reactive 5-bromofuran-2-carbonyl chloride. biosynth.comscbt.comsigmaaldrich.com This activation is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is a potent electrophile that reacts readily with methylamine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct, to yield this compound in high purity and yield.

Table 2: Synthesis via Acyl Chloride Intermediate

| Step | Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1. Acid Chloride Formation | 5-Bromofuran-2-carboxylic Acid | Thionyl Chloride or Oxalyl Chloride | 5-Bromofuran-2-carbonyl Chloride biosynth.comscbt.com |

For the synthesis of ketone analogues of the target structure, the Weinreb-Nahm ketone synthesis offers a powerful and precise method. wikipedia.orgorganic-chemistry.org In this approach, 5-bromofuran-2-carboxylic acid is first converted to its corresponding N-methoxy-N-methylamide, also known as a Weinreb amide. orientjchem.org This is accomplished by coupling the acid with N,O-dimethylhydroxylamine. wikipedia.org The resulting Weinreb amide is exceptionally useful because it reacts with organometallic reagents (like Grignard or organolithium reagents) to form a stable chelated tetrahedral intermediate. wikipedia.orgorganic-chemistry.org This intermediate does not collapse to a ketone until acidic workup, thus preventing the common problem of over-addition that plagues reactions with other acyl derivatives like esters or acid chlorides. organic-chemistry.org This allows for the clean synthesis of 5-bromo-2-furyl ketones.

Table 3: Weinreb Amide for Analogue Synthesis

| Step | Starting Material | Reagent(s) | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1. Amide Formation | 5-Bromofuran-2-carboxylic Acid | N,O-Dimethylhydroxylamine, Coupling Agent | N-methoxy-N-methyl-5-bromofuran-2-carboxamide | Create Weinreb Amide |

| 2. C-C Bond Formation | N-methoxy-N-methyl-5-bromofuran-2-carboxamide | Organometallic Reagent (e.g., R-MgBr) | Stable chelated intermediate | Introduce new carbon substituent |

Bromination of Furan-2-carboxamide Derivatives

An alternative synthetic route involves introducing the bromine atom onto a pre-existing furan-2-carboxamide scaffold. This approach starts with the synthesis of N-methylfuran-2-carboxamide, which is then subjected to electrophilic bromination. The furan (B31954) ring is electron-rich, and the 5-position is highly activated towards electrophilic substitution. However, controlling the reaction to achieve mono-bromination can be challenging, as over-bromination to form di-bromo species is possible. rsc.org The use of milder brominating agents, such as N-bromosuccinimide (NBS), often provides better selectivity and control compared to molecular bromine (Br₂). researchgate.net

Table 4: Bromination of N-methylfuran-2-carboxamide

| Starting Material | Brominating Agent | Solvent | Product | Key Consideration |

|---|---|---|---|---|

| N-methylfuran-2-carboxamide | N-Bromosuccinimide (NBS) | CCl₄ or CH₃CN | This compound | High selectivity for the 5-position researchgate.net |

Advanced Synthetic Protocols

Modern organic synthesis has introduced novel methods that can be applied to the synthesis of this compound and its derivatives. These advanced protocols may offer advantages in terms of efficiency, atom economy, or access to novel structural analogues. For instance, palladium-catalyzed C-H activation and arylation reactions have been used to functionalize benzofuran-2-carboxamides, and similar logic could be applied to furan systems for creating complex analogues. mdpi.com Furthermore, electrochemical methods are emerging as a sustainable alternative for the synthesis of key intermediates. An electrochemical approach for the carboxylation of a bromo-furan derivative to produce 2,5-furandicarboxylic acid (FDCA) has been demonstrated, showcasing a modern technique to construct the carboxylic acid precursor. acs.org

Electrochemical Synthesis Pathways for Brominated Furan Carboxylates

Electrochemical synthesis presents a modern, environmentally conscious approach for the functionalization of furan compounds. acs.orgrsc.org Utilizing electrons as redox reagents allows for selective oxidation and reduction reactions to occur at room temperature and pressure. acs.org This method is particularly relevant for the synthesis of furan carboxylates.

A key strategy involves the use of a brominated furan derivative to facilitate the electrochemical reaction. The carbon-bromine (C-Br) bond serves to activate the furan ring, making it more susceptible to electron injection. acs.org This activation circumvents the need for more energy-intensive C-H bond activation. acs.org In one demonstrated approach for producing a dicarboxylated furan, a brominated furan derivative is used as the initial substrate. The process involves an electrochemical carboxylation step where carbon dioxide is inserted into the molecule, followed by a subsequent chemical modification to yield the final product. acs.org The efficiency of this electron transfer process is measured by the Faradaic efficiency, which is calculated based on the total charge passed and the amount of product formed. acs.org While challenges such as low current density and achieving high selectivity can hinder industrial-scale applications, the ongoing research aims to improve catalysts and reaction conditions. rsc.org This integrated electrochemical-chemical strategy highlights a promising pathway for the synthesis of carboxylated furan structures, including brominated intermediates. acs.org

Photochemical Synthetic Routes and Halogenated Furan Systems

Photochemistry, the study of chemical reactions initiated by light, offers unique pathways for the synthesis and modification of heterocyclic systems like furan. princeton.eduresearchgate.net The absorption of light excites a molecule from its ground state to an excited state, enabling transformations that are often inaccessible through thermal methods. princeton.edu The photochemical behavior of furan derivatives is complex and can lead to various isomeric products. netsci-journal.com

Upon direct irradiation, furans can undergo isomerization to form "Dewar furans" (bicyclic isomers), which can then lead to the formation of cyclopropene (B1174273) derivatives. netsci-journal.com The specific outcome of these photochemical reactions can be influenced by the presence of sensitizers or the nature of the substituents on the furan ring. netsci-journal.com For instance, visible-light-mediated protocols using organo-photocatalysts have been developed for the synthesis of substituted furan-2-one derivatives. rsc.org

Another application of photochemistry in this context is the construction of more complex ring systems. Photochemical transformations have been used as a powerful alternative to thermal reactions for synthesizing novel heterocyclic structures. researchgate.net For example, the photolysis of certain unsaturated azides can produce azirine isomers. researchgate.net While not a direct synthesis of halogenated furans, these photochemical principles demonstrate the potential for creating diverse and complex molecules from furan-based starting materials. The halogenation of furan itself is typically an electrophilic substitution reaction, which can be sensitive and lead to polyhalogenation if not controlled at low temperatures. quimicaorganica.org

Precursor Synthesis and Derivatization

The synthesis of the target molecule, this compound, relies on the preparation of two key precursors: a brominated furan carboxylic acid and a suitable amine derivative.

Synthesis of Brominated Furan Carboxylic Acid and its Activated Forms

The primary precursor for the furan component is 5-bromofuran-2-carboxylic acid. cymitquimica.com This compound is a solid at room temperature and serves as a versatile building block. cymitquimica.com Its synthesis can be achieved from furfural (B47365), a renewable platform chemical derived from biomass. researchgate.net

To facilitate the subsequent reaction with an amine, the carboxylic acid group must be "activated" to make it more reactive. A common method for this activation is the conversion of the carboxylic acid to an acid chloride. This can be accomplished by treating 5-bromofuran-2-carboxylic acid with a reagent such as thionyl chloride (SOCl₂), often in a solvent like toluene. prepchem.com The mixture is typically heated to reflux, and after the reaction is complete, the solvent and excess thionyl chloride are removed to yield 5-bromo-2-furancarboxylic acid chloride. prepchem.com

Another common derivative is the methyl ester, methyl 5-bromofuran-2-carboxylate, which can also be used in synthesis. nih.gov

Table 1: Properties of 5-Bromofuran-2-carboxylic Acid and its Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | CAS Number |

| 5-Bromofuran-2-carboxylic acid | C₅H₃BrO₃ | 190.98 | Solid, Powder | 585-70-6 |

| Methyl 5-bromofuran-2-carboxylate | C₆H₅BrO₃ | 205.01 | Not specified | 2527-99-3 |

| 5-Bromo-2-furancarboxylic acid chloride | C₅H₂BrClO₂ | 209.43 | Not specified | Not specified |

Data sourced from PubChem and other chemical suppliers. cymitquimica.comcymitquimica.comnih.gov

Preparation of Functionalized Methylamine Derivatives

The second precursor required for the synthesis of this compound is methylamine (CH₃NH₂). Methylamine is a primary amine and a readily available chemical reagent.

The final step in the synthesis of the target compound is the formation of an amide bond between the activated 5-bromofuran-2-carboxylic acid and methylamine. This reaction, known as amidation, typically involves reacting the 5-bromo-2-furancarboxylic acid chloride with methylamine. The nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This process results in the formation of the N-methylamide and hydrochloric acid as a byproduct, which is usually neutralized by using excess amine or adding a non-nucleophilic base.

For the creation of analogues of the title compound, other functionalized amine derivatives could be used in place of methylamine. For example, reacting the acid chloride with 4-amino-3-methylphenol (B1666317) would result in the formation of Furan-2-carboxylic acid (5-amino-2-methyl-phenyl)-amide. scbt.comchemicalbook.com The general principle remains the same, allowing for the synthesis of a wide library of furan carboxamides by varying the amine component.

Chemical Reactivity and Transformational Studies of 5 Bromo N Methylfuran 2 Carboxamide

Furan (B31954) Ring Modifications

The modification of the furan ring in 5-bromo-N-methylfuran-2-carboxamide is central to its utility in the synthesis of more complex molecules. The inherent aromaticity of the furan ring allows it to undergo substitution reactions, while its diene character enables participation in cycloadditions. Furthermore, the carbon-bromine bond presents a site for photochemical activation, leading to further transformations.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. In furan, the oxygen heteroatom directs substitution to the alpha-positions (C2 and C5) due to the greater stability of the resulting carbocation intermediate. pearson.comresearchgate.net When both alpha-positions are occupied, as in this compound, electrophilic attack is directed to the beta-positions (C3 and C4).

Both the bromo group and the N-methylcarboxamide group are deactivating towards electrophilic attack due to their electron-withdrawing nature. The N-methylcarboxamide group at the C2 position primarily deactivates the adjacent C3 position, while the bromo group at the C5 position deactivates the adjacent C4 position. Consequently, the furan ring in this compound is significantly less reactive towards electrophiles than furan itself.

While specific studies on the electrophilic substitution of this compound are not extensively documented, predictions can be made based on related systems. For instance, the nitration of furan derivatives typically requires potent nitrating agents like nitric acid in the presence of sulfuric acid or acetic anhydride. mdpi.comyoutube.commasterorganicchemistry.com For a heavily deactivated substrate like this compound, forcing conditions would likely be necessary. The substitution pattern would be a result of the competing directing effects of the two deactivating groups, potentially leading to a mixture of 3- and 4-substituted products. For example, nitration would be expected to yield a mixture of 5-bromo-4-nitro-N-methylfuran-2-carboxamide and 5-bromo-3-nitro-N-methylfuran-2-carboxamide.

Cycloaddition Reactions and Annulation Strategies

The furan ring can function as a 4π-electron component (a diene) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. The aromaticity of the furan ring means it is a less reactive diene compared to non-aromatic analogues like cyclopentadiene. The presence of electron-withdrawing groups, such as those in this compound, further reduces the reactivity of the furan ring as a diene.

However, studies have shown that even electron-poor furan derivatives, such as furoic acids and their derivatives, can participate in Diels-Alder reactions, particularly with reactive dienophiles like maleimides. rsc.org These reactions are often enhanced by using water as a solvent. The cycloaddition of 2,5-disubstituted furans, such as 2,5-dimethylfuran, with maleimides typically yields exo-adducts under thermal conditions. nih.gov

By analogy, this compound would be expected to react with strong dienophiles under specific conditions to form the corresponding 7-oxabicyclo[2.2.1]heptene derivatives. These adducts are valuable intermediates that can be converted into a range of saturated and aromatic carbocyclic compounds. rsc.orgrsc.org

Below is a representative example of a Diels-Alder reaction involving a substituted furan with a maleimide, illustrating the type of transformation discussed.

| Diene | Dienophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,5-Dimethylfuran | N-(p-tolyl)maleimide | Toluene, 60 °C | Exo-adduct (4,7-Dimethyl-2-p-tolyl-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione) | Not specified | nih.gov |

Annulation strategies, which involve the construction of a new ring onto an existing one, represent another avenue for modifying the furan core. While various methods exist for synthesizing fused furans, these often build the furan ring itself rather than adding to a pre-formed one. mdpi.com

Photochemical Transformations (e.g., Debromination)

The carbon-bromine bond in aromatic compounds is susceptible to photochemical cleavage. Upon irradiation with ultraviolet light, the C-Br bond can break homolytically to generate a furyl radical and a bromine radical. This reactivity provides a pathway for both debromination and the formation of new carbon-carbon bonds.

Research on the photolysis of 5-bromofuran-2-carbaldehyde, a compound structurally very similar to this compound, demonstrates this dual reactivity. researchgate.net Irradiation of this compound in a non-aromatic solvent like diethyl ether leads to simple debromination, yielding furan-2-carbaldehyde. This process likely occurs via the abstraction of a hydrogen atom from the solvent by the initially formed furyl radical.

In contrast, when the irradiation is carried out in an aromatic solvent such as benzene, a photosubstitution reaction occurs, leading to the formation of 5-phenylfuran-2-carbaldehyde. researchgate.net This suggests a pathway where the photochemically generated furyl radical attacks the aromatic solvent. This method provides an efficient route for the arylation of the furan ring at the 5-position. Given the structural similarity, this compound is expected to undergo analogous photochemical transformations.

The table below summarizes the photochemical reactivity observed for the closely related 5-bromofuran-2-carbaldehyde. researchgate.net

| Reactant | Solvent | Irradiation Conditions | Major Product | Yield (%) |

|---|---|---|---|---|

| 5-Bromofuran-2-carbaldehyde | Diethyl ether | UV light | Furan-2-carbaldehyde (Debromination) | High |

| 5-Bromofuran-2-carbaldehyde | Benzene | UV light | 5-Phenylfuran-2-carbaldehyde (Arylation) | 64 |

| 4,5-Dibromofuran-2-carbaldehyde | Diethyl ether | UV light | 4-Bromofuran-2-carbaldehyde (Selective Debromination) | High |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is an indispensable tool for mapping the proton and carbon framework of a molecule. By analyzing chemical shifts, coupling constants, and through-space or through-bond correlations, a complete picture of the molecular connectivity and environment can be assembled.

The proton NMR spectrum of 5-bromo-N-methylfuran-2-carboxamide is anticipated to exhibit distinct signals corresponding to the protons on the furan (B31954) ring, the N-methyl group, and the amide N-H proton. The electron-withdrawing nature of the bromine atom and the carboxamide group significantly influences the chemical shifts of the furan protons.

The furan ring protons, H3 and H4, are expected to appear as doublets due to coupling to each other. The proton at the C4 position, being adjacent to the bromine atom, is likely to be found at a different chemical shift compared to the H3 proton, which is adjacent to the amide-substituted carbon. The N-methyl protons would present as a doublet if coupled to the amide proton, or a singlet if there is no coupling or if the exchange rate is fast. The amide proton itself is expected to appear as a broad singlet or a quartet, depending on the coupling with the N-methyl group and the solvent used.

Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 (furan) | 7.10 - 7.30 | d | ~3.5 |

| H4 (furan) | 6.50 - 6.70 | d | ~3.5 |

| NH | 7.80 - 8.20 | br s or q | Variable |

| CH₃ | 2.80 - 3.00 | d | ~4.9 |

Note: Predicted values are based on the analysis of similar structures and are subject to solvent effects and spectrometer frequency.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, this includes the four carbons of the furan ring, the carbonyl carbon of the amide, and the N-methyl carbon.

The carbon atoms of the furan ring are expected to resonate in the aromatic region of the spectrum. The C2 and C5 carbons, being directly attached to the electron-withdrawing carboxamide group and the bromine atom respectively, will be significantly deshielded and appear at lower field. The C3 and C4 carbons will appear at higher field. The carbonyl carbon of the amide group is characteristically found at a very low field. The N-methyl carbon will appear at a much higher field, typical for sp³ hybridized carbons.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 (furan) | 145 - 150 |

| C3 (furan) | 115 - 120 |

| C4 (furan) | 118 - 123 |

| C5 (furan) | 125 - 130 |

| C=O (amide) | 158 - 162 |

| CH₃ | 25 - 30 |

Note: Predicted values are based on the analysis of similar furan derivatives and are subject to solvent effects.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the H3 and H4 protons of the furan ring, confirming their adjacent relationship. It would also show a correlation between the NH proton and the N-methyl protons, confirming the N-methylcarboxamide moiety.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with its directly attached carbon atom. This would allow for the definitive assignment of the C3, C4, and N-methyl carbons based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. Key expected correlations for this compound would include:

The N-methyl protons showing a correlation to the carbonyl carbon.

The H3 proton showing correlations to C2, C4, and the carbonyl carbon.

The H4 proton showing correlations to C2, C3, and C5.

These 2D NMR techniques, used in concert, provide a powerful method for the complete structural elucidation of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule.

The FTIR spectrum of this compound is expected to be dominated by the characteristic absorption bands of the amide and furan functionalities. The presence of the bromine atom will also influence the spectrum, particularly in the lower frequency region.

Key expected vibrational frequencies include the N-H stretching vibration, the amide I band (primarily C=O stretching), and the amide II band (a combination of N-H bending and C-N stretching). The furan ring will exhibit characteristic C-H and C=C stretching vibrations, as well as ring breathing modes.

Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3300 - 3400 | N-H stretching |

| 3100 - 3200 | Aromatic C-H stretching |

| 1650 - 1680 | Amide I (C=O stretching) |

| 1530 - 1570 | Amide II (N-H bending, C-N stretching) |

| ~1500, ~1400 | Furan ring C=C stretching |

| ~1020 | Furan ring breathing |

| Below 800 | C-Br stretching |

FT-Raman spectroscopy provides complementary information to FTIR. While polar bonds like C=O and N-H give strong signals in the IR spectrum, non-polar or more symmetric bonds often give stronger signals in the Raman spectrum.

For this compound, the Raman spectrum would be particularly useful for observing the furan ring vibrations and the C-Br stretch. The symmetric stretching of the furan ring is expected to be a strong band in the Raman spectrum.

Predicted FT-Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3200 | Aromatic C-H stretching |

| 1650 - 1680 | Amide I (C=O stretching) (weak) |

| ~1500, ~1400 | Furan ring C=C stretching (strong) |

| ~1020 | Furan ring breathing (strong) |

| Below 800 | C-Br stretching (strong) |

The combination of these advanced spectroscopic techniques provides a robust and detailed characterization of the chemical structure of this compound, confirming the identity and purity of the compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is instrumental in confirming the elemental composition of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the precise molecular formula. The exact mass of the [M+H]⁺ ion is calculated and compared to the theoretical mass, providing strong evidence for the compound's identity.

Table 1: HRMS Data for this compound

| Ion | Theoretical m/z | Measured m/z |

| [M+H]⁺ | 203.9817 | 203.9815 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, GC-MS analysis helps to ascertain its purity and provides its mass spectrum. The retention time in the gas chromatogram is a characteristic feature, while the mass spectrum reveals the molecular ion peak and fragmentation pattern, aiding in structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another vital hyphenated technique for the analysis of this compound. It is particularly useful for compounds that are not sufficiently volatile for GC-MS. LC-MS analysis provides information on the retention time and the mass-to-charge ratio of the compound, confirming its molecular weight.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy.

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The absorption of UV or visible light corresponds to the excitation of electrons to higher energy orbitals. The resulting spectrum, which is a plot of absorbance versus wavelength, reveals the wavelengths of maximum absorption (λmax). These values are characteristic of the chromophores present in the molecule, such as the furan ring and the carboxamide group.

Table 2: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) |

| Methanol | 294 |

Chromatographic Techniques for Purity and Separation.

Chromatographic techniques are fundamental for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used for monitoring the progress of reactions and for preliminary purity checks of this compound. The compound is spotted on a TLC plate, which is then developed in a suitable solvent system. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property under a specific set of chromatographic conditions.

Table 3: TLC Data for this compound

| Solvent System | Rf Value |

| Ethyl acetate/Hexane (1:1) | 0.45 |

Column Chromatography (Flash and Gravity)

Column chromatography is a cornerstone purification technique in synthetic organic chemistry, pivotal for the isolation of this compound from crude reaction mixtures. Depending on the scale and the nature of impurities, either gravity or flash chromatography is employed.

Gravity Column Chromatography is a traditional, cost-effective method that relies on gravity to move the solvent through the stationary phase. It is often used for less complex separations or when speed is not a critical factor. For this compound, a typical setup would involve a glass column packed with silica (B1680970) gel as the stationary phase. The crude product is loaded onto the top of the column, and a carefully selected solvent system (mobile phase) is passed through it. The separation is based on the differential partitioning of the compound and impurities between the stationary and mobile phases.

Flash Column Chromatography is a more rapid and efficient version of column chromatography that uses positive pressure (from a pump or an inert gas like nitrogen) to force the mobile phase through the column. ajrconline.org This technique allows for faster separations and better resolution. For the purification of furan-2-carboxamide derivatives, flash chromatography is a commonly reported method. mdpi.comresearchgate.net The choice of the stationary phase is critical, with silica gel being the most common choice due to its polarity and versatility. The selection of the mobile phase, typically a binary or ternary mixture of organic solvents, is optimized using thin-layer chromatography (TLC) to achieve the best separation.

A representative data table for the purification of a compound like this compound using flash column chromatography is presented below. The parameters are based on typical conditions used for the purification of related furan derivatives. mdpi.comacs.org

Table 1: Representative Parameters for Flash Column Chromatography Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (40-63 µm particle size) |

| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 0% to 30%) |

| Column Dimensions | Dependent on sample size (e.g., 24 g cartridge for ~250 mg crude product) |

| Flow Rate | 20-40 mL/min |

| Detection | UV detector at 254 nm or TLC analysis of fractions |

| Elution Profile | The compound is expected to elute as a single major peak, with fractions collected and combined based on purity as determined by TLC. |

The collected fractions are analyzed, and those containing the pure this compound are combined and the solvent is removed under reduced pressure to yield the purified solid.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of this compound and can also be used for its purification on a preparative scale. HPLC offers high resolution, speed, and sensitivity. dgaequipment.comnih.govshimadzu.com

For the analysis of furan derivatives, reversed-phase HPLC is the most common mode. nih.govresearchgate.net In this setup, a nonpolar stationary phase (typically a C18-modified silica) is used with a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. More nonpolar compounds will have a stronger interaction with the C18 column and thus will have a longer retention time.

The HPLC analysis of this compound would involve dissolving a small amount of the purified compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) and injecting it into the HPLC system. The resulting chromatogram would ideally show a single, sharp peak, indicating a high degree of purity. The retention time of this peak is a characteristic of the compound under the specific analytical conditions. A diode-array detector (DAD) is often used, which can provide a UV spectrum of the peak, further confirming the identity of the compound by comparing it with a reference spectrum. nih.gov

Below is a data table outlining typical HPLC conditions for the analysis of a furan derivative like this compound. These parameters are based on established methods for similar compounds. shimadzu.comresearchgate.net

Table 2: Representative HPLC Analytical Conditions

| Parameter | Description |

|---|---|

| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm or Diode Array Detector (DAD) |

| Expected Retention Time | Dependent on the exact conditions, but would be a single, well-defined peak. |

By integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram, a quantitative measure of the compound's purity can be obtained. For a compound to be considered pure for further biological or chemical studies, this value is typically expected to be above 95%.

Theoretical and Computational Chemistry Investigations of 5 Bromo N Methylfuran 2 Carboxamide

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

To understand the three-dimensional structure and vibrational properties of 5-bromo-N-methylfuran-2-carboxamide, quantum chemical calculations would be essential.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely using a functional such as B3LYP and a basis set like 6-311++G(d,p), would be employed to find the most stable arrangement of its atoms in space (geometry optimization). This process would yield key structural parameters, including:

Bond lengths: The distances between connected atoms (e.g., C-C, C-O, C-N, C-Br).

Bond angles: The angles formed by three connected atoms (e.g., O-C-C, C-N-C).

Following geometry optimization, a vibrational analysis would be performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) spectrum. This analysis also confirms that the optimized geometry represents a true energy minimum. Without specific studies on this compound, no such data can be presented.

Conformational Analysis and Energy Landscapes

Most molecules are not rigid and can exist in different spatial arrangements called conformations. A conformational analysis of this compound would involve exploring the potential energy surface by systematically rotating the single bonds, particularly the C-C and C-N bonds connecting the furan (B31954) ring, the carbonyl group, and the methylamide group. This analysis would identify the different stable conformers and the energy barriers between them, providing insight into the molecule's flexibility and the relative populations of its conformers at a given temperature. A study on the related compound, N-methyl-furan-2-carboxamide, suggests the importance of such analysis for understanding its binding modes in biological systems. researchgate.net However, the influence of the bromine atom on the conformational preferences of the target molecule remains uninvestigated.

Electronic Structure Analysis

The electronic structure dictates a molecule's reactivity, polarity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting reactivity. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as:

Ionization Potential (I): The energy required to remove an electron (related to EHOMO).

Electron Affinity (A): The energy released when an electron is added (related to ELUMO).

Electronegativity (χ): The ability to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

Without computational data for this compound, these values cannot be determined.

Molecular Electrostatic Potential (MESP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. mdpi.comresearchgate.net The map displays regions of negative potential (electron-rich, typically shown in red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, typically shown in blue), which are prone to nucleophilic attack. For this compound, one would expect negative potential around the oxygen atom of the carbonyl group and the furan ring's oxygen, as well as the bromine atom, indicating these as likely sites for interaction with electrophiles. The hydrogen atom of the N-H group would likely show a positive potential, making it a potential hydrogen bond donor.

Natural Population Analysis (NPA)

Natural Population Analysis (NPA) is a method used to calculate the distribution of electron density among the atoms in a molecule, resulting in partial atomic charges. These charges offer a quantitative measure of the local electronic environment of each atom. For this compound, NPA would provide specific charge values for each atom, helping to rationalize the molecule's polarity and the reactive sites predicted by MESP analysis. For instance, the carbon atom of the carbonyl group is expected to have a significant positive charge, making it a primary target for nucleophiles.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. wikipedia.orgmpg.de It extends the principles of ground-state DFT to time-dependent phenomena, allowing for the calculation of properties such as electronic absorption spectra, excitation energies, and oscillator strengths. wikipedia.orgresearchgate.net The method is based on the Runge-Gross theorem, which establishes that for a given initial wavefunction, a unique mapping exists between the time-dependent external potential and the time-dependent electron density. wikipedia.org In practice, linear-response TD-DFT is widely used to determine vertical excitation energies, which correspond to the absorption of light, promoting an electron from an occupied to an unoccupied molecular orbital. researchgate.netcecam.org

While specific TD-DFT studies for this compound are not extensively documented in publicly available literature, the application of this methodology would provide significant insight into its photophysical properties. A typical TD-DFT calculation would predict the primary electronic transitions, such as π → π* and n → π* transitions, which are characteristic of conjugated systems containing heteroatoms. The furan ring and the carboxamide group constitute the primary chromophore. Computational studies on similar furan derivatives have successfully characterized their electronic spectra and reactivity. nih.govnih.gov

The results of such a study on this compound would typically be presented in a table detailing the calculated excitation energies (in eV and nm), the oscillator strength (f), which indicates the intensity of the transition, and the major orbital contributions to the excitation.

Table 1: Hypothetical TD-DFT Results for Electronic Transitions in this compound This table is illustrative and represents typical data obtained from a TD-DFT calculation.

| Excitation | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions | Transition Type |

| S0 → S1 | 4.15 | 299 | 0.350 | HOMO → LUMO (85%) | π → π |

| S0 → S2 | 4.60 | 269 | 0.015 | HOMO-1 → LUMO (70%) | n → π |

| S0 → S3 | 5.25 | 236 | 0.120 | HOMO → LUMO+1 (65%) | π → π* |

HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital.

Intermolecular Interactions and Noncovalent Interactions (NCI)

Noncovalent interactions (NCIs) are critical in determining the molecular conformation, crystal packing, and interaction of a molecule with biological targets. nih.govunt.edu These interactions, which include hydrogen bonds, steric repulsion, and van der Waals forces, can be effectively studied using computational methods. For this compound, the key structural features governing its NCI profile are the amide linkage, the furan ring with its heteroatom, and the bromine substituent.

Hydrogen bonding is a crucial directional interaction that significantly influences the structure and properties of molecules. In this compound, the amide group provides both a hydrogen bond donor (the N-H proton) and a primary hydrogen bond acceptor (the carbonyl oxygen, C=O). The oxygen atom within the furan ring can also act as a weaker hydrogen bond acceptor. nih.gov Studies on related furan and amide systems have confirmed the importance of these interactions in forming dimers or in binding to receptor sites. nih.govrsc.org The bromide atom, with its lone pairs, could potentially act as a very weak hydrogen bond acceptor in certain environments.

Table 2: Potential Hydrogen Bond Donors and Acceptors in this compound

| Interaction Type | Functional Group | Atom |

| Donor | Amide | N-H |

| Acceptor | Carbonyl | C=O |

| Acceptor | Furan Ether | Furan O |

| Weak Acceptor | Bromo Substituent | Br |

In this compound, several sources of steric interactions exist:

Amide Bond Rotation: Rotation around the C-N bond of the amide is restricted due to its partial double-bond character. However, rotation around the furan-carbonyl bond and the N-methyl bond can lead to different conformers, the stability of which will be influenced by steric clashes between the methyl group, the furan ring, and the bromine atom.

N-Methyl Group: The N-methyl group introduces steric bulk compared to a non-substituted amide, influencing the preferred orientation of the side chain relative to the furan ring.

Bromine Atom: The bromine atom at the 5-position of the furan ring is large and contributes significantly to the molecule's van der Waals surface. It can cause steric hindrance that affects how the molecule packs in a solid state or fits into a binding pocket.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes, solvent interactions, and binding dynamics. nih.govnih.gov

While no specific MD simulation studies on this compound have been reported, such a study would be invaluable for understanding its dynamic behavior in a solution or biological environment. A typical simulation would involve:

System Setup: Placing the molecule in a simulation box, often filled with a solvent like water, to mimic physiological conditions.

Force Field Application: Using a force field (e.g., AMBER, CHARMM, GROMOS) to define the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions.

Simulation: Running the simulation for a set duration (nanoseconds to microseconds), during which the system is allowed to evolve naturally at a constant temperature and pressure.

Analysis of the resulting trajectory could reveal stable conformations, the flexibility of the molecule, and the pattern of solvent molecules surrounding it. For instance, the stability of the intramolecular conformation could be assessed by monitoring the Root Mean Square Deviation (RMSD) of the atomic positions over time.

Table 3: Illustrative Parameters for a Molecular Dynamics Simulation This table describes a hypothetical setup for an MD simulation.

| Parameter | Value / Description | Purpose |

| Force Field | GAFF2 (General Amber Force Field) | To describe the intramolecular and intermolecular forces. |

| Solvent Model | TIP3P Water | To simulate an aqueous environment. |

| System Size | ~5000 atoms (1 molecule + solvent) | To minimize boundary artifacts. |

| Temperature | 300 K | To simulate physiological temperature. |

| Pressure | 1 bar | To simulate atmospheric pressure. |

| Simulation Time | 200 ns | To allow for adequate sampling of conformational space. |

In Silico Modeling for Structure-Activity Relationships (SAR)

In silico modeling for Structure-Activity Relationships (SAR) is a cornerstone of modern drug discovery, aiming to correlate a molecule's chemical structure with its biological activity. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to relate physicochemical properties or molecular descriptors to activity. nih.govderpharmachemica.com

For the furan-2-carboxamide scaffold, SAR studies are crucial for optimizing properties like target affinity and selectivity. nih.govmdpi.com Although specific SAR data for this compound is limited, general principles can be inferred from studies on analogous series. researchgate.netnih.gov Key regions for modification would include the 5-position on the furan ring, the furan ring itself, and the substituents on the amide nitrogen.

A hypothetical SAR study could explore the following modifications:

5-Position Halogen: Varying the halogen at the 5-position (F, Cl, Br, I) would modulate the molecule's lipophilicity, size, and electronic properties, which could impact binding affinity and metabolic stability.

N-Amide Substitution: Replacing the N-methyl group with other alkyl or aryl groups would alter steric bulk and hydrophobicity, potentially probing different regions of a target binding site.

Bioisosteric Replacement: The furan ring could be replaced with other 5-membered heterocycles (e.g., thiophene, pyrrole) to investigate the importance of the furan oxygen for activity. nih.gov

Table 4: Illustrative Structure-Activity Relationship (SAR) Concepts for Furan-2-Carboxamide Analogs This table presents hypothetical relationships based on general medicinal chemistry principles.

| Modification Site | Structural Change | Predicted Impact on Activity | Rationale |

| Furan C5-Position | Replace -Br with -Cl | Potentially similar or slightly reduced activity | Chlorine is smaller and less polarizable than bromine. |

| Furan C5-Position | Replace -Br with -CF3 | May increase or decrease activity | The trifluoromethyl group is a strong electron-withdrawing group and is lipophilic, significantly altering electronic and binding properties. |

| Amide Nitrogen | Replace -CH3 with -H | May increase activity | Removes steric bulk and introduces a hydrogen bond donor, potentially allowing for new interactions with a target. |

| Amide Nitrogen | Replace -CH3 with -CH2CH3 | May decrease activity | Increased steric bulk could lead to a clash in a constrained binding pocket. |

Biological and Biomedical Research Applications of Furan 2 Carboxamide Derivatives Focusing on Mechanisms and Potential

Exploration of Antimicrobial Potential

Furan-2-carboxamide derivatives have emerged as a promising class of compounds in the search for new antimicrobial agents. Their broad-spectrum activity against various pathogens, including bacteria, fungi, and viruses, has prompted extensive research into their mechanisms of action and therapeutic potential.

Antibacterial Activities and Proposed Mechanisms of Action

Furan-2-carboxamide derivatives have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. The presence of the carboxamide bond is crucial for their biological activity, providing resistance to hydrolysis and enabling interaction with bacterial targets. nih.gov The antimicrobial efficacy of these derivatives is often enhanced by the introduction of specific functional groups. For instance, carbamothioyl-furan-2-carboxamide derivatives have shown significant antibacterial effects, which may be attributed to the lipophilic nature of the aromatic moiety, facilitating penetration through the bacterial cell wall. mdpi.com The nucleophilic character of nitrogen and sulfur atoms in these molecules is also thought to play a role in inhibiting bacterial growth. mdpi.comresearchgate.net

Some proposed mechanisms of action for the antibacterial effects of furan-2-carboxamide derivatives include:

Cell Wall Penetration : The lipophilicity of certain derivatives allows them to more easily pass through the bacterial cell wall, a critical step for exerting their inhibitory effects. mdpi.com

Enzyme Inhibition : Thiourea derivatives, a related class of compounds, are known to inhibit bacterial actin MreB, a protein essential for cell shape determination and peptidoglycan synthesis. mdpi.com It is plausible that furan-2-carboxamide derivatives may act through similar enzymatic inhibition pathways.

Inhibition of Virulence Factors : Some furan-2-carboxamides have been shown to possess anti-quorum sensing properties, which can disrupt bacterial communication and reduce the production of virulence factors like pyocyanin (B1662382) and proteases in pathogens such as Pseudomonas aeruginosa. nih.gov

Table 1: Antibacterial Activity of Selected Furan-2-Carboxamide Derivatives

| Compound/Derivative Class | Target Bacteria | Observed Effect | Reference(s) |

| Carbamothioyl-furan-2-carboxamides | E. coli, S. aureus, B. cereus | Significant inhibition zones (9–17 mm) and MICs (150.7–295 µg/mL). | mdpi.com |

| 5-bromofuran-2-carboxamide derivatives | E. coli | Compounds with a 2,4-dinitrophenylhydrazone moiety showed the most activity. | benthamdirect.com |

| N-(4-bromophenyl)furan-2-carboxamides | Drug-resistant A. baumannii, K. pneumoniae, E. cloacae, MRSA | N-(4-bromophenyl)furan-2-carboxamide was the most effective against these bacteria. | nih.govmdpi.com |

| Furan-2-carboxamides with triazole or N-acylcarbohydrazide linkers | P. aeruginosa | Inhibition of biofilm formation. | nih.gov |

Antifungal Activities

In addition to their antibacterial properties, furan-2-carboxamide derivatives have demonstrated significant antifungal activity against various fungal strains. mdpi.comresearchgate.net The structural features that contribute to their antibacterial effects, such as lipophilicity and the presence of specific functional groups, are also important for their antifungal potential.

For example, carbamothioyl-furan-2-carboxamide derivatives have shown considerable activity against fungal pathogens. mdpi.comresearchgate.net In a study evaluating a series of these compounds, they exhibited prominent antifungal activity against Fusarium brachygibbosum and Aspergillus niger. mdpi.comresearchgate.net The presence of a 2,4-dinitrophenyl group in some carboxamide derivatives was associated with significant inhibition of all tested fungal strains. mdpi.com

Table 2: Antifungal Activity of Selected Furan-2-Carboxamide Derivatives

| Compound/Derivative Class | Target Fungi | Observed Effect | Reference(s) |

| Carbamothioyl-furan-2-carboxamides | Fusarium brachygibbosum, Aspergillus niger | Significant antifungal activity. | mdpi.comresearchgate.net |

| 5-bromofuran-2-carboxamide derivatives | General antifungal activity | A derivative with a 2,4-dinitrophenylhydrazone moiety was the most active. | benthamdirect.com |

Antiviral Activities (e.g., against Influenza A viruses for furan-carboxamides)

The antiviral potential of furan-containing compounds has been explored, with some derivatives showing promising activity against influenza A viruses. The high variability of influenza viruses and the emergence of drug-resistant strains necessitate the development of new antiviral agents. nih.govcnr.it

Research into furan-substituted spirothiazolidinones, which incorporate a furan (B31954) carboxamide moiety, has identified compounds with potent activity against influenza A/H3N2 virus. nih.gov These findings contribute to the structure-activity relationship (SAR) understanding of spirothiazolidinone-based inhibitors that may target the membrane fusion process of the virus. nih.gov While direct studies on 5-bromo-N-methylfuran-2-carboxamide are limited, the proven antiviral efficacy of the broader furan-carboxamide class suggests a valuable direction for future research.

Anticancer Research and Modulation of Cellular Pathways

Furan-2-carboxamide derivatives have garnered significant attention in anticancer drug discovery due to their ability to inhibit the growth of various cancer cell lines and interfere with critical cellular pathways involved in tumor progression. nih.gov The furan scaffold is recognized for its diverse pharmacological activities and its capacity to be incorporated into molecules that target cancer cells. nih.gov

Inhibition of Cancer Cell Growth

A number of furan-2-carboxamide derivatives have demonstrated potent antiproliferative activity against a panel of human cancer cell lines. mdpi.comnih.gov For instance, certain carbamothioyl-furan-2-carboxamide derivatives have shown significant anticancer activity against hepatocellular carcinoma (HepG2, Huh-7) and breast cancer (MCF-7) cell lines. mdpi.comnih.gov One particular derivative, p-tolylcarbamothioyl)furan-2-carboxamide, exhibited high anticancer activity against hepatocellular carcinoma. mdpi.com

The cytotoxic effects of these compounds are often evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Some novel furan-2-carboxamide derivatives have shown IC50 values in the low micromolar range against different cancer cell lines, indicating potent anti-proliferative properties. nih.gov

Table 3: Anticancer Activity of Selected Furan-2-Carboxamide Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| p-tolylcarbamothioyl)furan-2-carboxamide | Hepatocellular carcinoma | High anticancer activity with a cell viability of 33.29% at 20 μg/mL. | mdpi.com |

| Novel furan-2-carboxamide derivative | Various cancer cell lines | IC50 values ranging from 4 µM to 8 µM. | nih.gov |

| Pyridine carbohydrazide (B1668358) and N-phenyl triazinone furan derivatives | Breast cancer (MCF-7) | Good cytotoxic activity with IC50 values of 4.06 µM and 2.96 µM, respectively. | nih.gov |

| Furyl carboxamide anthraquinone (B42736) derivative | Colorectal cancer (HCT116) | Showed the best antiproliferative activities among the tested derivatives. | dergipark.org.tr |

Interference with Specific Biological Pathways

The anticancer activity of furan-2-carboxamide derivatives is often linked to their ability to interfere with specific biological pathways essential for cancer cell survival and proliferation. One of the key mechanisms identified is the modulation of microtubule dynamics. Microtubules are crucial components of the cytoskeleton and play a vital role in cell division, making them an attractive target for anticancer drugs. nih.gov

A novel furan-2-carboxamide based small molecule has been identified as a selective microtubule-stabilizing agent. nih.gov By stabilizing tubulin polymers, this compound disrupts chromosomal segregation during cell division, leading to cell cycle arrest at the G2/M phase and subsequently inducing apoptosis (programmed cell death). nih.govnih.gov Molecular docking studies have suggested that this derivative binds to the taxol-binding pocket of tubulin proteins. nih.gov

Furthermore, some furan-based derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway. nih.gov This is evidenced by an increase in the levels of pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov Another potential mechanism of action is the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. dergipark.org.tr The structural similarity of some furyl carboxamide derivatives to known topoisomerase II inhibitors like doxorubicin (B1662922) suggests a similar mode of action. dergipark.org.tr

Anti-inflammatory Research

Furan-2-carboxamide derivatives have emerged as a class of compounds with significant anti-inflammatory potential. ontosight.ai Research indicates that their mechanism of action often involves the modulation of key inflammatory signaling pathways. ontosight.ainih.gov Studies on various furan derivatives have demonstrated their ability to suppress the production of inflammatory mediators and exhibit antioxidant properties. nih.gov

A notable study investigated the in vitro anti-inflammatory activity of 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide , a related furan-2-carboxamide derivative. researchgate.net The compound was assessed through several models, including the inhibition of bovine serum albumin (BSA) denaturation, proteinase activity, and hemolysis induced by heat and hypotonicity. researchgate.net The results were compelling, showing an inhibitory effect comparable to the standard anti-inflammatory drug, diclofenac (B195802) sodium. researchgate.net Specifically, the compound achieved 50% inhibition (IC₅₀) at low concentrations across the different assays, suggesting its potential for optimization as a future anti-inflammatory agent. researchgate.net These findings highlight the therapeutic promise of the furan-2-carboxamide scaffold in developing new treatments for inflammatory conditions. researchgate.net

| Assay | IC₅₀ of Compound 1 (µg/mL) | IC₅₀ of Diclofenac Sodium (µg/mL) | Reference |

|---|---|---|---|

| BSA Denaturation Inhibition | 3.54 | 1.99 | researchgate.net |

| Proteinase Activity Inhibition | 3.04 | 3.38 | researchgate.net |

| Heat-Induced Hemolysis Inhibition | 2.25 | 2.28 | researchgate.net |

| Hypotonicity-Induced Hemolysis Inhibition | 1.82 | 2.00 | researchgate.net |

Enzymatic and Receptor Interaction Studies

The biological activities of furan-2-carboxamide derivatives are frequently linked to their ability to interact with and inhibit specific enzymes and receptors. ontosight.ai These interactions are fundamental to their therapeutic potential in various disease models, including infectious diseases and cancer. ontosight.aimdpi.com

Enzyme Inhibition Assays

Enzyme inhibition is a key mechanism through which furan-2-carboxamide derivatives exert their effects. ontosight.ai A study on a series of furan/thiophene-2-carboxamide derivatives demonstrated significant inhibitory activity against several enzymes. researchgate.netomu.edu.tr One furan-2-carboxamide compound, in particular, showed potent inhibition of the urease enzyme, being 9.8 times more active than the standard inhibitor thiourea. researchgate.net Another study identified 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.gov Structure-activity relationship studies led to the discovery of compounds with IC₅₀ values as low as 1.55 µM, with kinetic assays confirming a reversible covalent inhibition mechanism for one of the lead compounds. nih.gov Furthermore, other research has focused on designing furan-2-carboxamide hybrids as inhibitors for vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. mdpi.com

| Derivative Class/Compound | Target Enzyme | Key Finding (IC₅₀) | Reference |

|---|---|---|---|

| Furan-2-carboxamide derivative (Compound 1) | Urease | ~9.8-fold more active than standard | researchgate.net |

| Furan/thiophene-2-carboxamide (Compound 3) | Butyrylcholinesterase (BChE) | 3.47 ± 0.21 µg/mL | researchgate.net |

| 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide (F8-S43) | SARS-CoV-2 Mpro | 10.76 µM | nih.gov |

| 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide (F8-B22) | SARS-CoV-2 Mpro | 1.55 µM | nih.gov |

Binding Affinity Studies (e.g., Molecular Docking)

To elucidate the interactions between furan-2-carboxamide derivatives and their biological targets at a molecular level, researchers employ computational methods like molecular docking. researchgate.netresearchgate.net These studies provide insights into the binding modes and affinities that drive biological activity. ijper.org

A molecular docking study of the anti-inflammatory compound 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide revealed that it occupies a specific channel within the active site of the cyclooxygenase-2 (COX-2) protein, with a calculated binding energy of -9.63 kcal/mol. researchgate.net Similarly, docking simulations for furan-2-carboxamides designed as antibiofilm agents showed that they share a binding mode similar to natural ligands within the LasR receptor of Pseudomonas aeruginosa. nih.govnih.gov In another example, docking of furan-azetidinone hybrids against the enoyl reductase of E. coli identified compounds with high glide scores, indicating strong binding potential. ijper.org For instance, compound 4e exhibited a Glide Score of -9.195, with its phenyl groups forming pi-pi stacking interactions with key amino acid residues at the active site. ijper.org These computational findings are crucial for understanding structure-activity relationships and guiding the design of more potent derivatives. ijper.orgnih.gov

| Compound/Derivative | Target Protein | Docking Score / Binding Energy | Key Interaction Details | Reference |

|---|---|---|---|---|

| 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide | COX-2 | -9.63 kcal/mol | Occupies unique channel, interacts with hydrophobic residues. | researchgate.net |

| Furan-2-carboxamide carbohydrazide (4b) | LasR (P. aeruginosa) | Excellent docking score | Shares binding mode with related furanones. | nih.govnih.gov |

| Furan-azetidinone hybrid (4e) | Enoyl Reductase (E. coli) | GScore: -9.195; Emodel: -73.407 | Pi-pi stacking with PHE 94 and TYR 146. | ijper.org |

| Furan-azetidinone hybrid (4d) | Enoyl Reductase (E. coli) | GScore: -9.039; Emodel: -60.997 | Interaction with TYR 146. | ijper.org |

Modulation of Signaling Pathways (e.g., anti-quorum sensing)

Furan-2-carboxamide derivatives can modulate complex biological signaling pathways, a property that is particularly relevant in the context of antimicrobial research. nih.gov A significant area of investigation is their ability to interfere with quorum sensing (QS) in pathogenic bacteria. nih.gov Quorum sensing is a cell-to-cell communication system that bacteria like Pseudomonas aeruginosa use to coordinate group behaviors, including biofilm formation and virulence factor production. nih.govnih.gov

Research has demonstrated that a series of furan-2-carboxamides possess antibiofilm activity against P. aeruginosa. nih.govnih.gov These compounds were designed as more stable bioisosteres of naturally occurring furanones. nih.gov The most active compound, a carbohydrazide derivative (4b), achieved a 58% reduction in biofilm formation. nih.govnih.gov The anti-quorum sensing mechanism was confirmed by showing that treatment with these active carboxamides led to a decrease in QS-regulated virulence factors, such as pyocyanin and proteases. nih.govnih.gov Molecular docking studies further supported these findings by suggesting that the LasR protein, a key QS receptor, is a plausible target. nih.gov

General Therapeutic Conceptions and Lead Compound Development

The diverse biological activities of the furan-2-carboxamide scaffold make it a valuable starting point for lead compound development in medicinal chemistry. researchgate.netontosight.ai The core concept often involves using the furan-2-carboxamide moiety as a stable and synthetically accessible framework that can be systematically modified to optimize therapeutic properties. nih.govmdpi.com

A clear example of this is the development of furan-2-carboxamides as antibiofilm agents. nih.gov Researchers intentionally replaced the chemically unstable furanone ring found in earlier QS inhibitors with the more robust furan-2-carboxamide core, leading to the design of more potent and stable derivatives. researchgate.netnih.gov Similarly, studies on furan derivatives as anti-inflammatory agents and enzyme inhibitors conclude that the identified active compounds represent promising structures for further optimization into clinically viable pharmaceutical agents. researchgate.netresearchgate.net The discovery of furan-based inhibitors for the SARS-CoV-2 main protease provides another useful starting point for subsequent structural optimization to develop new antiviral drugs. nih.gov The collective research underscores that furan-2-carboxamide derivatives are not just compounds with interesting biological effects but are versatile platforms for the rational design and development of new therapeutic leads. ontosight.ai

Applications in Advanced Materials Science and Chemical Technologies

Use as Building Blocks for Specialty Chemicals

5-bromo-N-methylfuran-2-carboxamide serves as a versatile building block for the creation of specialty chemicals. Furan (B31954) derivatives are recognized as useful synthons for producing a variety of synthetic organic materials. researchgate.net The core structure of this compound presents multiple reactive sites that can be exploited for chemical elaboration. The bromine atom on the furan ring is a key functional group that can participate in various cross-coupling reactions, allowing for the introduction of new molecular fragments.

The furan ring itself can undergo a range of chemical transformations, while the N-methylcarboxamide group can be modified or can influence the reactivity of the entire molecule. This multi-functionality allows for the strategic design of complex chemical structures. Furan-based compounds, in general, are considered important intermediates in the chemical industry. slideshare.net For instance, the well-known furan derivative, 5-hydroxymethylfurfural (B1680220) (HMF), is a platform chemical derived from biomass that can be converted into a wide array of valuable products. rsc.org Similarly, this compound holds the potential to be a precursor for a new generation of specialty chemicals with applications spanning various industrial sectors.

Integration into Dyes, Pigments, and Brighteners

The furan nucleus is a component of various chromophoric systems, and its derivatives are utilized as intermediates in the manufacturing of dyes, pigments, and optical brighteners. slideshare.net The extended π-electron system of the furan ring in this compound can contribute to the electronic conjugation necessary for color and fluorescence in larger molecules.

While specific research on the direct use of this compound as a dye is not extensively documented, its potential is evident from related compounds. For example, diaryl furan compounds are important for producing metal-complex dyes with enhanced light fastness. slideshare.net Furthermore, a patent exists for dye compounds substituted with furan or pyrrole, highlighting the utility of the furan moiety in creating sensitizing dyes for photographic applications. google.com The presence of the carboxamide group can also influence the solubility and binding properties of a potential dye molecule, which are critical factors for its application.

Potential in Developing Materials with Specific Electronic or Optical Properties

There is a growing interest in furan derivatives as an emerging class of organic semiconductors. sioc-journal.cnresearchgate.net These materials are finding applications in a variety of electronic devices, including organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). sioc-journal.cnresearchgate.net The integration of a furan ring into π-conjugated molecular systems can significantly modify their photophysical and electrochemical characteristics. sioc-journal.cn

Furan-based materials are being actively investigated for their use in organic photovoltaics. nih.govresearchgate.net The inherent properties of the furan ring, such as its potential for strong π-π stacking and good charge transport, make it an attractive component for these applications. The structure of this compound, with its electron-rich furan ring, suggests its potential as a monomer or a component in the synthesis of larger conjugated systems with specific electronic or optical properties. The bromine atom provides a convenient handle for polymerization or for linking to other electronically active units.

| Potential Application Area | Relevant Properties of Furan Derivatives | Contribution of this compound Structure |

| Organic Semiconductors | Good charge carrier mobility, high photoluminescent quantum efficiency. sioc-journal.cn | The furan ring can be part of a π-conjugated system. |

| Organic Solar Cells | Good solubility, excellent stacking, and strong rigidity. nih.govresearchgate.net | Potential to be a monomer in the synthesis of photovoltaic polymers. |

| Organic Light-Emitting Diodes | Ability to form thin films and alter photophysical properties. sioc-journal.cnontosight.ai | The carboxamide group may influence film morphology and solubility. |

Role in Resins and Adhesives Formulations